Capadenoson

Descripción general

Descripción

Capadenoson is under investigation in clinical trial NCT00518921 (this compound in Angina Pectoris).

Aplicaciones Científicas De Investigación

Tratamiento de la Angina de Pecho Estable

Capadenoson se ha utilizado en el tratamiento de la angina de pecho estable. Es un agonista del receptor A1 de adenosina que ha demostrado efectos antiisquémicos en estudios preclínicos y en animales . En un ensayo multicéntrico, aleatorizado, doble ciego, controlado con placebo, de dosis única ascendente, se encontró que el this compound disminuía la frecuencia cardíaca durante el ejercicio a una carga máxima comparable, lo que se asocia con una mejora en el tiempo total de ejercicio y una prolongación del tiempo hasta la isquemia .

Reducción de la Frecuencia Cardíaca

Se ha encontrado que el this compound reduce significativamente la frecuencia cardíaca. Esto es particularmente beneficioso en pacientes con cardiopatía isquémica, donde la reducción de la frecuencia cardíaca es un objetivo terapéutico importante . La reducción de la frecuencia cardíaca se asocia con una disminución del consumo de oxígeno miocárdico, lo que es eficaz para aliviar la angina .

Cardioprotección

This compound se ha identificado como un posible agente cardioprotector. Se ha demostrado que estimula el agonismo sesgado del receptor A2B de adenosina, que puede promover la cardioprotección . Esto es particularmente relevante en el contexto de la enfermedad cardiovascular, donde el receptor A2B de adenosina se ha identificado como un objetivo terapéutico importante .

Modulación de la Fibrosis Cardíaca

This compound puede modular la fibrosis cardíaca, una condición caracterizada por un aumento en los fibroblastos cardíacos y los cardiomiocitos . Esto es particularmente beneficioso en el tratamiento de las enfermedades cardíacas, donde la fibrosis cardíaca puede conducir a la insuficiencia cardíaca .

Tratamiento de la Insuficiencia Cardíaca Avanzada

Se ha demostrado que el this compound disminuye la remodelación cardíaca en un modelo animal de insuficiencia cardíaca avanzada . Esto sugiere su posible uso en el tratamiento de la insuficiencia cardíaca avanzada .

Desarrollo de Nuevas Terapéuticas

Un derivado del this compound, el neladenoson bialanate, ha entrado recientemente en desarrollo clínico para el tratamiento de la insuficiencia cardíaca crónica . Esto destaca el potencial del this compound como punto de partida para el desarrollo de nuevas terapéuticas .

Mecanismo De Acción

Target of Action

Capadenoson primarily targets the adenosine A1 receptor (A1AR) . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A1AR subtype is widely distributed in the body and plays a crucial role in inhibiting adenylyl cyclase activity, reducing cyclic AMP levels . Interestingly, this compound also shows activity at the adenosine A2B receptor (A2BAR) .

Mode of Action

As a selective agonist, this compound binds to the A1AR and A2BAR, triggering a series of intracellular events . For A1AR, this typically results in the inhibition of adenylyl cyclase, thereby reducing cyclic AMP levels .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the regulation of adenylyl cyclase activity via the A1AR . This leads to a decrease in cyclic AMP levels, which can have various downstream effects depending on the specific cell type and physiological context .

Pharmacokinetics

It has been described as having good pharmacokinetics, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound’s activation of A1AR and A2BAR has been associated with various molecular and cellular effects. For instance, it has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . The therapeutic effects of this compound are thought to be mediated primarily through the A1AR, but the stimulation of A2BAR may also contribute to its overall effects .

Análisis Bioquímico

Biochemical Properties

Capadenoson selectively binds to human adenosine A1 and A2B receptors . It exhibits weak potency towards A2A and A3 receptors . The binding of this compound to these receptors plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease electrical field-stimulated norepinephrine release from isolated perfused hearts .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with adenosine receptors. It acts as a partial agonist at the adenosine A1 receptor, exerting its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways related to the adenosine receptors . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Propiedades

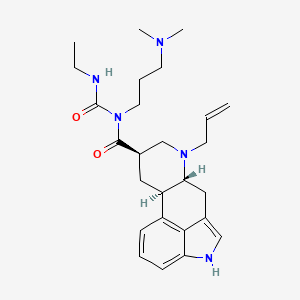

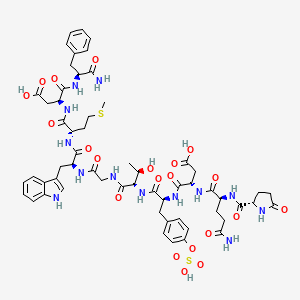

IUPAC Name |

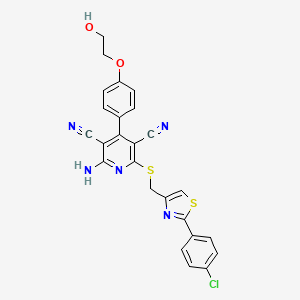

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITWCLNVRIKQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969597 | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544417-40-5 | |

| Record name | Capadenoson [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capadenoson | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

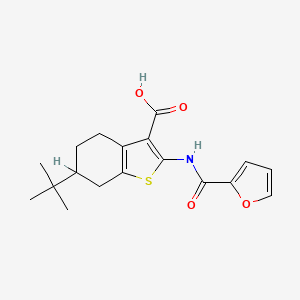

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)